molecular formula C10H14N2O5 B15136628 Thymidine-13C10

Thymidine-13C10

Cat. No.: B15136628
M. Wt: 252.16 g/mol
InChI Key: IQFYYKKMVGJFEH-SIEAGMDWSA-N
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Description

Thymidine-13C10 is a stable isotope-labeled compound of thymidine, a nucleoside component of DNA. Thymidine is composed of the pyrimidine base thymine attached to a deoxyribose sugar. The “13C10” label indicates that ten carbon atoms in the thymidine molecule are replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine-13C10 typically involves the incorporation of carbon-13 labeled precursors into the thymidine molecule. One common method is the chemical synthesis starting from labeled glucose or other carbon-13 enriched substrates. The process involves multiple steps, including the formation of the deoxyribose sugar and the subsequent attachment of the thymine base.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is usually available in various forms, including monophosphate and triphosphate derivatives, depending on the intended application.

Chemical Reactions Analysis

Types of Reactions

Thymidine-13C10 undergoes several types of chemical reactions, including:

    Oxidation: Thymidine can be oxidized to form thymine glycol.

    Reduction: Reduction reactions can convert thymidine to dihydrothymidine.

    Substitution: Nucleophilic substitution reactions can modify the sugar or base components.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solutions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

    Oxidation: Thymine glycol.

    Reduction: Dihydrothymidine.

    Substitution: Modified nucleosides with altered sugar or base structures.

Scientific Research Applications

Thymidine-13C10 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in cell cycle studies to synchronize cells at specific phases, particularly the S phase.

    Medicine: Utilized in metabolic studies to trace DNA synthesis and degradation pathways.

    Industry: Applied in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

Thymidine-13C10 exerts its effects primarily through its incorporation into DNA. The labeled thymidine is taken up by cells and incorporated into newly synthesized DNA strands during replication. This allows researchers to track DNA synthesis and study various cellular processes. The molecular targets include thymidine kinases and DNA polymerases, which are involved in the phosphorylation and incorporation of thymidine into DNA.

Comparison with Similar Compounds

Similar Compounds

    Deoxythymidine: The non-labeled form of thymidine.

    Thymidine-15N2: Thymidine labeled with nitrogen-15 isotopes.

    Deoxyadenosine-13C10: Another carbon-13 labeled nucleoside.

Uniqueness

Thymidine-13C10 is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The stable isotope labeling allows for non-invasive tracking and precise quantification in various experimental setups, making it a valuable tool in both basic and applied research.

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

252.16 g/mol

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-(113C)methyl(2,4,5,6-13C4)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1

InChI Key

IQFYYKKMVGJFEH-SIEAGMDWSA-N

Isomeric SMILES

[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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